BenchChemオンラインストアへようこそ!

tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate

Pharmaceutical Analysis Impurity Profiling Atazanavir

tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate, systematically named tert-butyl (E)-2-(4-(pyridin-2-yl)benzylidene)hydrazine-1-carboxylate, is a hydrazinecarboxylate derivative with molecular formula C17H19N3O2 and molecular weight 297.35 g/mol. This compound is a recognized process-related impurity of the HIV-1 protease inhibitor Atazanavir, unofficially designated as Atazanavir Impurity 12.

Molecular Formula C17H19N3O2
Molecular Weight 297.35 g/mol
CAS No. 198904-84-6
Cat. No. B1140679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate
CAS198904-84-6
Synonyms[[4-(2-Pyridinyl)phenyl]methylene]hydrazinecarboxylic Acid 1,1-Dimethylethyl Ester
Molecular FormulaC17H19N3O2
Molecular Weight297.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NN=CC1=CC=C(C=C1)C2=CC=CC=N2
InChIInChI=1S/C17H19N3O2/c1-17(2,3)22-16(21)20-19-12-13-7-9-14(10-8-13)15-6-4-5-11-18-15/h4-12H,1-3H3,(H,20,21)/b19-12-
InChIKeyPIYYEQIVVRRORO-UNOMPAQXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate (CAS 198904-84-6): Procurement Guide for an Atazanavir Process Impurity Standard


tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate, systematically named tert-butyl (E)-2-(4-(pyridin-2-yl)benzylidene)hydrazine-1-carboxylate, is a hydrazinecarboxylate derivative with molecular formula C17H19N3O2 and molecular weight 297.35 g/mol [1]. This compound is a recognized process-related impurity of the HIV-1 protease inhibitor Atazanavir, unofficially designated as Atazanavir Impurity 12 [2]. It features a central hydrazone (C=N) linkage connecting a 4-(pyridin-2-yl)phenyl group with a tert-butyl carbamate moiety, distinguishing it structurally from the saturated hydrazine intermediate used in the drug's synthetic pathway.

Why Generic Impurity Standards Cannot Replace tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate in Atazanavir Quality Control


In pharmaceutical analysis, impurity reference standards are not interchangeable surrogates. The specific retention behavior, response factor, and spectral signature of tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate are directly linked to its unique hydrazone structure [1]. Substituting this compound with a structurally similar hydrazine analog (e.g., the saturated intermediate CAS 198904-85-7) or a universally labeled “impurity standard” would compromise the accuracy of method validation, system suitability testing, and quantification of this specific process impurity during Atazanavir sulfate production. Regulatory guidelines (ICH Q3A) mandate the use of well-characterized, impurity-specific reference materials to ensure reliable quality control, making compound-specific procurement essential for ANDA submissions and commercial batch release [2].

Quantitative Differentiation Evidence for tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate (CAS 198904-84-6)


Certified Purity Specification for Atazanavir Impurity 12 vs. Uncertified Analog

The target compound is commercially supplied as a certified Atazanavir Impurity 12 reference standard with a minimum HPLC purity of >98% [1]. This direct quantitative specification shows a defined purity benchmark critical for accurate quantitation, contrasting with an uncertified, laboratory-synthesized analog such as the reduced form tert-butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate (CAS 198904-85-7), for which such a certified purity specification is not routinely established or guaranteed under pharmacopeial guidelines .

Pharmaceutical Analysis Impurity Profiling Atazanavir

Regulatory Compliance and Characterization Documentation for ANDA Submissions

This compound is supplied with detailed characterization data compliant with regulatory guidelines, including structural confirmation via ESI-MS/MS, 1H NMR, and FT-IR, as evidenced by its identification as impurity RS12 in a validated gradient RP-HPLC method [1]. In contrast, generic hydrazinecarboxylate analogs not designated as pharmacopeial impurity standards lack this comprehensive regulatory-ready documentation package, requiring significant additional investment in analytical characterization before use in a cGMP setting [2].

Regulatory Science Generic Drug Development Reference Standards

Structural Distinctiveness and Chromatographic Resolution from Atazanavir API

The rigid hydrazone (C=N) geometry of the target compound, confirmed by its defined (E)-configuration [1], imparts chromatographic properties distinct from those of the saturated hydrazine intermediate (CAS 198904-85-7). A validated RP-HPLC method for Atazanavir impurity profiling achieved baseline separation of the API from its process impurities, with a retention time of 3.513 min for Atazanavir and 2.747 min for a related Atazanavir impurity [2]. While this study did not explicitly assign the 2.747 min peak to Impurity 12, the structural class inference suggests that the hydrazone impurity requires a specific relative retention time window, and generic substitution by the reduced form would alter the elution profile, potentially co-eluting with the API or other impurities.

Chromatography Process Impurity Atazanavir

Optimal Application Scenarios for tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate in Pharmaceutical Quality Control


Reference Standard for Atazanavir Impurity Profiling in ANDA Development

When developing a generic Atazanavir sulfate drug product, this certified impurity standard (CAS 198904-84-6) serves as the primary reference for method validation, system suitability, and quantification of the RS12 process impurity [1]. Its established chromatographic behavior and regulatory-ready documentation accelerate ANDA submission timelines.

System Suitability Marker in Atazanavir API Release Testing

The compound is used as a retention time marker to verify the resolution between Atazanavir API and its known process impurities during routine batch release testing. Its presence at known concentration ensures the HPLC method can reliably separate the impurity from the active pharmaceutical ingredient [2].

Stability-Indicating Assay for Forced Degradation Studies

In stress testing of Atazanavir drug substance, this hydrazone impurity standard enables the identification and quantification of the imine impurity that may form or persist under oxidative or thermal conditions, supporting shelf-life determination and degradation pathway elucidation [1].

Quote Request

Request a Quote for tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.